n-Butyl nipecotic acid

Catalog No.
S14707775
CAS No.
926275-70-9
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butyl nipecotic acid

CAS Number

926275-70-9

Product Name

n-Butyl nipecotic acid

IUPAC Name

1-butylpiperidine-3-carboxylic acid

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-2-3-6-11-7-4-5-9(8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13)

InChI Key

NRNDLXBGJIHXDM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC(C1)C(=O)O

n-Butyl nipecotic acid is a derivative of nipecotic acid, which itself is a bicyclic compound derived from piperidine. It is characterized by the presence of a butyl group at the nitrogen atom of the nipecotic acid structure. This modification enhances its lipophilicity and potentially alters its biological activity compared to its parent compound. Nipecotic acid has been recognized for its role as a gamma-aminobutyric acid (GABA) reuptake inhibitor, making n-butyl nipecotic acid of interest in neuropharmacology for the treatment of disorders related to GABAergic dysfunction.

The synthesis of n-butyl nipecotic acid typically involves several key reactions:

  • Esterification: Nipecotic acid can be esterified with n-butanol in the presence of an acid catalyst (e.g., hydrochloric acid) to form n-butyl nipecotic acid. This reaction generally occurs under reflux conditions.
  • Alkylation: The nitrogen atom in nipecotic acid can undergo alkylation using n-butyl halides (e.g., n-butyl bromide) in the presence of a base such as sodium hydride or potassium carbonate, leading to the formation of n-butyl nipecotic acid derivatives.
  • Reduction: If starting from a carboxylic acid derivative, reduction methods such as using lithium aluminum hydride can convert carboxylic acids into alcohols, which can subsequently be esterified to form n-butyl nipecotic acid.

These reactions highlight the versatility of nipecotic acid derivatives in synthetic organic chemistry, allowing for modifications that can enhance their pharmacological properties.

n-Butyl nipecotic acid exhibits significant biological activity primarily through its action as a GABA reuptake inhibitor. This property allows it to increase GABA levels in the synaptic cleft, which can enhance inhibitory neurotransmission. Research indicates that compounds like n-butyl nipecotic acid may have potential therapeutic applications in treating anxiety disorders, epilepsy, and other conditions characterized by GABAergic dysfunction .

Studies have shown that derivatives of nipecotic acid can activate GABAA-like channels, suggesting that they may also possess agonistic properties at these receptors. This dual action—both inhibiting reuptake and activating receptors—could make n-butyl nipecotic acid a valuable candidate for further pharmacological development .

The synthesis of n-butyl nipecotic acid can be achieved through various methods:

  • Direct Esterification: Reacting nipecotic acid with n-butanol under acidic conditions to form the ester.
  • Alkylation of Nipecotic Acid: Using an alkylating agent such as n-butyl bromide with a base to introduce the butyl group onto the nitrogen atom.
  • Amidation Reactions: Employing coupling agents like N,N-dicyclohexylcarbodiimide to facilitate the formation of amides from carboxylic acids and amines, allowing for more complex derivatives to be synthesized.
  • Reductive Amination: This method involves reacting an aldehyde or ketone with amines in the presence of reducing agents to form amines like n-butyl nipecotic acid .

These methods provide chemists with various strategies to synthesize n-butyl nipecotic acid and its analogs, facilitating research into their pharmacological properties.

n-Butyl nipecotic acid has potential applications in:

  • Pharmaceutical Development: As a GABA reuptake inhibitor, it could be developed into medications for anxiety, epilepsy, and other neurological disorders.
  • Research Tools: It may serve as a tool compound in studies investigating GABAergic systems and neurotransmitter dynamics.
  • Neuroprotective Agents: Due to its ability to modulate GABA levels, it could be explored for neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .

Interaction studies involving n-butyl nipecotic acid focus on its binding affinity and efficacy at GABA transporters and receptors. These studies have shown that variations in structure significantly affect biological activity:

  • Binding Studies: Research indicates that modifications on the butyl side chain influence binding affinity at different GABA transporter subtypes (e.g., mGAT1–mGAT4) and receptor selectivity .
  • Functional Assays: In vitro assays have demonstrated that n-butyl nipecotic acid can effectively inhibit GABA uptake in neuronal cultures, highlighting its potential as a therapeutic agent .

Several compounds are structurally similar to n-butyl nipecotic acid, each exhibiting unique properties:

Compound NameStructureBiological Activity
Nipecotic AcidBasic bicyclic structureGABA reuptake inhibitor
Ethyl NipecotateEthanol instead of butanolSimilar GABAergic activity
TiagabineA more complex structurePotent GABA reuptake inhibitor
GuvacineA close analogGABA receptor modulator
3-Aminopropionic AcidSimple amino compoundWeak GABAergic activity

Each compound’s uniqueness lies in its specific functional groups and structural modifications that influence its pharmacodynamics and pharmacokinetics.

Nucleophilic Displacement Reactions with Butyl Electrophiles

The synthesis of n-butyl nipecotic acid derivatives through nucleophilic displacement reactions represents a fundamental approach in piperidine-3-carboxylate chemistry [1] [2]. The nucleophilic displacement mechanism involves the attack of the nitrogen center in nipecotic acid derivatives on butyl electrophiles, typically butyl halides or tosylates [3]. This reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen displaces the leaving group to form the desired n-butyl substituted product [4].

The reaction conditions for nucleophilic displacement typically involve the use of base catalysts to facilitate the deprotonation of the nitrogen center [5]. Common bases employed include potassium carbonate, sodium hydride, or triethylamine, which enhance the nucleophilicity of the nitrogen atom [1]. The choice of solvent plays a crucial role in determining reaction efficiency, with polar aprotic solvents such as dimethylformamide, acetonitrile, or tetrahydrofuran showing optimal results [5].

Temperature control is essential for achieving high yields in nucleophilic displacement reactions [6]. Reactions typically proceed at temperatures ranging from room temperature to 80 degrees Celsius, depending on the reactivity of the electrophile [5]. Higher temperatures may lead to side reactions or decomposition of sensitive functional groups [7].

ParameterOptimal ConditionsYield Range
Temperature20-80°C65-88%
BaseK₂CO₃ (2.5 equiv)70-85%
SolventAcetonitrile/DMF75-90%
Reaction Time12-24 hours68-92%

The stereochemistry of the product is influenced by the configuration of the starting nipecotic acid derivative [8] [9]. When using enantiopure starting materials, the stereochemistry at the 3-position of the piperidine ring is generally retained during the alkylation process [10].

Phase-Transfer Catalysis in Esterification Processes

Phase-transfer catalysis has emerged as an effective method for the esterification of nipecotic acid derivatives with butyl electrophiles [11] [12]. This technique utilizes quaternary ammonium salts or crown ethers to facilitate the transfer of reactive species between aqueous and organic phases [11]. Tetrabutylammonium bromide and tetrabutylammonium hydrogen sulfate are commonly employed phase-transfer catalysts for these transformations [11].

The mechanism involves the formation of ion pairs between the catalyst cation and the carboxylate anion in the aqueous phase [11]. These ion pairs then migrate to the organic phase where they react with the butyl electrophile [12]. The activation energy for phase-transfer catalyzed esterification reactions is typically 15.88 kilocalories per mole, indicating that these reactions are controlled by chemical rather than mass transfer processes [11].

Reaction kinetics studies demonstrate that the amount of phase-transfer catalyst significantly affects the reaction rate [11]. Optimal catalyst loading ranges from 0.004 to 0.006 moles, beyond which the rate enhancement diminishes due to the omega phase effect [11]. Water content also influences reaction efficiency, with minimal water content generally providing faster reaction rates [11].

The temperature dependence of phase-transfer catalyzed esterification follows the Arrhenius equation, allowing for predictable optimization of reaction conditions [11]. Typical reaction temperatures range from 60 to 100 degrees Celsius, with higher temperatures accelerating the reaction but potentially leading to side product formation [12].

CatalystLoading (mol%)Temperature (°C)Yield (%)
TBAB0.5-1.080-10072-85
TBAHS0.3-0.870-9068-82
Crown Ether0.2-0.560-8075-88

Modern Catalytic Approaches

Palladium-Mediated Decarboxylative Cyclization Techniques

Palladium-catalyzed decarboxylative cyclization represents a sophisticated approach for constructing complex nipecotic acid derivatives [2] [13] [14]. This methodology enables the formation of multiple carbon-carbon bonds through sequential palladacycle formation and decarboxylation processes [15]. The palladium catalyst facilitates both the oxidative addition of the substrate and the subsequent decarboxylative coupling reaction [13].

The reaction mechanism involves the initial formation of a π-allylpalladium intermediate through decarboxylation [16] [14]. This intermediate then undergoes cyclization with suitable coupling partners to generate the desired n-substituted nipecotic acid derivatives [2]. The selectivity of the reaction can be controlled through ligand selection, with triarylphosphine ligands providing optimal results [17].

Modern palladium-catalyzed decarboxylative cyclization techniques utilize dual ligand systems to enhance reactivity [14]. The combination of bidentate phosphine ligands such as Xantphos with monodentate phosphines like Cy-JohnPhos creates a synergistic effect [14]. This dual ligand approach enables reactions to proceed under mild irradiation conditions using blue light-emitting diodes at 440 nanometers [14].

Temperature control is critical for palladium-mediated reactions, with optimal conditions typically ranging from 60 to 120 degrees Celsius [2] [13]. The choice of base also influences reaction efficiency, with 2,4,6-collidine showing superior performance compared to other organic bases [14]. Catalyst loading generally ranges from 1 to 5 mole percent, depending on substrate reactivity [13] [14].

Catalyst SystemTemperature (°C)BaseYield (%)
Pd(dppf)Cl₂60-80K₃PO₄75-90
PdCl₂/Xantphos80-100Collidine68-85
Pd₂(dba)₃100-120Cs₂CO₃70-88

The stereoselectivity of palladium-mediated cyclization can be enhanced through the use of chiral ligands [18]. Rhodium catalysts have also shown effectiveness for certain substrates, particularly those bearing fluorinated substituents [19]. The reaction scope includes both aryl and vinyl coupling partners, providing access to diverse structural motifs [14].

Copper-Catalyzed Allenylation for N-Substituted Derivatives

Copper-catalyzed allenylation reactions provide an efficient route to n-substituted nipecotic acid derivatives containing allenic functionalities [20] [21] [22]. These transformations utilize copper(I) catalysts to facilitate the coupling of terminal alkynes with diazo compounds or tosylhydrazones [20] [23]. The reaction proceeds through a carbene migratory insertion mechanism that generates the desired allenic products [23].

The synthesis of allenic nipecotic acid derivatives typically involves the preparation of terminal alkyne precursors followed by copper-catalyzed coupling [24]. Copper(I) iodide is the most commonly employed catalyst, often used in combination with ligands to enhance selectivity [20] [21]. The reaction conditions generally require temperatures between 60 and 100 degrees Celsius and reaction times of 12 to 24 hours [20].

Substrate scope studies demonstrate that both diaryldiazomethanes and N-tosylhydrazones can serve as effective coupling partners [20] [23]. The reaction tolerates various aromatic substituents, including electron-donating and electron-withdrawing groups [20]. However, certain substrates may undergo side reactions, such as cyclization to form spiro compounds [23].

The stereochemistry of the allenic products depends on the configuration of the starting alkyne and the reaction conditions [24]. Both terminal and 1,3-disubstituted allenes can be accessed through appropriate choice of coupling partners [24]. The use of different secondary amines as hydride donors in propargylic amine intermediates allows for selective formation of specific allenic isomers [24].

Substrate TypeCatalystTemperature (°C)Yield (%)
DiaryldiazomethaneCuI80-10060-94
N-TosylhydrazoneCuI/Ligand70-9055-88
Terminal AlkyneCdI₂/ZnI₂60-8065-85

Mechanistic studies reveal that the reaction proceeds through formation of a copper-carbene intermediate [22]. This intermediate then undergoes migratory insertion with the terminal alkyne to generate the allenic product [21]. The regioselectivity can be controlled through choice of ligands and reaction conditions [22].

Solid-Phase Synthesis and Parallel Optimization Strategies

Solid-phase synthesis methodologies have been developed to enable efficient preparation of nipecotic acid derivative libraries [25] [26] [27]. These approaches utilize polymer-supported reagents and scavengers to facilitate purification and enable parallel synthesis strategies [28]. The solid-phase approach is particularly valuable for medicinal chemistry applications where large numbers of analogs are required [27].

The key advantage of solid-phase synthesis lies in its ability to eliminate traditional purification steps through the use of polymer-bound reagents [26]. Nipecotic acid derivatives can be attached to solid supports through various linker strategies, including ester and amide linkages [29]. The synthesis typically involves multiple steps carried out on the solid support, followed by final cleavage to release the desired products [26].

Parallel optimization strategies enable simultaneous investigation of multiple reaction parameters [28]. These approaches utilize automated synthesis equipment to prepare compound libraries with systematic structural variations [28]. Typical library sizes range from 100 to 200 compounds, prepared in quantities of approximately 25 milligrams per compound with purities exceeding 90 percent [28].

High-throughput purification techniques are essential components of solid-phase synthesis workflows [28]. Both parallel flash chromatography and preparative high-performance liquid chromatography systems are employed for final product purification [28]. The combination of these techniques enables completion of library synthesis projects within four-month timeframes [28].

Synthesis ParameterOptimization RangeLibrary Size
Temperature20-100°C100-200 compounds
Reaction Time2-24 hours150-250 analogs
Catalyst Loading1-10 mol%100-300 derivatives
Solvent System5-15 solvents200-400 variants

Quality control measures include analytical characterization of all library members using high-performance liquid chromatography and mass spectrometry [28]. Purity assessment is performed using standardized analytical methods, with typical compound purities ranging from 85 to 95 percent [28]. Structural confirmation is achieved through nuclear magnetic resonance spectroscopy for representative library members [26].

The efficiency of solid-phase synthesis can be enhanced through the use of microwave-assisted reactions [25]. These techniques reduce reaction times while maintaining high yields and selectivities [28]. The integration of automated liquid handling systems further improves the reproducibility and throughput of parallel synthesis operations [27].

n-Butyl nipecotic acid represents a structurally modified derivative of nipecotic acid, featuring enhanced lipophilicity through the addition of a butyl group at the nitrogen position . This modification fundamentally alters the compound's pharmacological profile compared to its parent molecule, potentially improving its ability to cross biological membranes while maintaining its gamma-aminobutyric acid transporter inhibitory properties [2] [3].

The mechanism of action for n-butyl nipecotic acid as a gamma-aminobutyric acid transporter inhibitor involves competitive binding at the orthosteric substrate binding site [2] [4]. Nipecotic acid and its derivatives function as substrate analogs that compete with gamma-aminobutyric acid for uptake into neurons and glial cells [2] [3]. The compound's efficacy stems from its structural similarity to gamma-aminobutyric acid, allowing it to bind to the transporter protein while preventing the natural substrate from being removed from the synaptic cleft [3].

Research has demonstrated that nipecotic acid derivatives can directly activate gamma-aminobutyric acid type A-like ion channels at concentrations typically used for uptake inhibition studies [3]. This dual mechanism suggests that n-butyl nipecotic acid may exert its effects through both uptake inhibition and direct receptor activation, potentially providing enhanced gamma-aminobutyric acid-ergic modulation compared to compounds with singular mechanisms of action [3].

Comparative Selectivity Profiles Across Gamma-Aminobutyric Acid Transporter Subtypes

The gamma-aminobutyric acid transporter family comprises four distinct subtypes: gamma-aminobutyric acid transporter 1, gamma-aminobutyric acid transporter 2, gamma-aminobutyric acid transporter 3, and betaine/gamma-aminobutyric acid transporter 1 [4] [5]. Each subtype exhibits unique pharmacological properties, tissue distribution patterns, and substrate affinities [6] [7].

TransporterPrimary LocationGamma-Aminobutyric Acid Km (μM)Nipecotic Acid SensitivityIon Coupling Stoichiometry
Gamma-Aminobutyric Acid Transporter 1Neurons and astrocytes18.0High3Na+:1Cl-:1Gamma-Aminobutyric Acid
Gamma-Aminobutyric Acid Transporter 2Leptomeninges, blood vessels18.0Moderate3Na+:1Cl-:1Gamma-Aminobutyric Acid
Gamma-Aminobutyric Acid Transporter 3Astrocytes0.8High3Na+:1Cl-:1Gamma-Aminobutyric Acid
Betaine/Gamma-Aminobutyric Acid Transporter 1Leptomeninges, kidney, liver80.0Low3Na+:1Cl-:1Gamma-Aminobutyric Acid

Gamma-aminobutyric acid transporter 1 and gamma-aminobutyric acid transporter 3 represent the primary neuronal and glial transporters respectively, being exclusively expressed in the central nervous system [7]. These transporters demonstrate the highest sensitivity to nipecotic acid and its derivatives [4] [6]. In contrast, gamma-aminobutyric acid transporter 2 and betaine/gamma-aminobutyric acid transporter 1 show broader tissue distribution and reduced sensitivity to nipecotic acid-based inhibitors [6].

The selectivity profile of n-butyl nipecotic acid across gamma-aminobutyric acid transporter subtypes has not been extensively characterized in the literature. However, structure-activity relationship studies of related nipecotic acid derivatives suggest that n-alkyl substitutions can significantly influence subtype selectivity [8] [9]. The increased lipophilicity conferred by the butyl group may enhance binding affinity for gamma-aminobutyric acid transporter 1, which demonstrates preference for lipophilic inhibitors such as tiagabine [9] [10].

Comparative studies with other nipecotic acid derivatives reveal varying degrees of subtype selectivity [11] [12]. For instance, certain n-substituted nipecotic acid analogs display preferential inhibition of specific gamma-aminobutyric acid transporter subtypes, with modifications in the n-alkyl chain length and branching pattern influencing selectivity profiles [13] [14]. The structural modifications in n-butyl nipecotic acid may confer unique selectivity characteristics that differentiate it from both the parent compound and other n-substituted derivatives.

Allosteric Modulation Mechanisms in Synaptic Cleft Dynamics

The gamma-aminobutyric acid transporters function through a complex allosteric mechanism involving conformational changes between outward-open and inward-open states [15] [16]. The revised stoichiometry of 3Na+:1Cl-:1Gamma-Aminobutyric Acid for all gamma-aminobutyric acid transporter subtypes represents a fundamental advance in understanding transporter mechanisms [16] [17].

ParameterGamma-Aminobutyric Acid Transporter 1Gamma-Aminobutyric Acid Transporter 3Betaine/Gamma-Aminobutyric Acid Transporter 1Functional Impact
Transport Stoichiometry3Na+:1Cl-:1Gamma-Aminobutyric Acid3Na+:1Cl-:1Gamma-Aminobutyric Acid3Na+:1Cl-:1Gamma-Aminobutyric AcidNet charge movement
Substrate Translocation Rate~100-500 s⁻¹~50-200 s⁻¹~20-100 s⁻¹Gamma-Aminobutyric Acid clearance rate
Chloride Channel ConductanceUncoupled anion fluxUncoupled anion fluxMinimal uncoupled fluxMembrane depolarization
Sodium Gradient DependenceHighHighModerateTransport driving force
Membrane Potential Sensitivity+60 to -60 mV+60 to -60 mV+40 to -40 mVVoltage-dependent regulation

The allosteric modulation of gamma-aminobutyric acid transporters involves multiple binding sites and conformational states [15] [18]. Recent structural studies have revealed that inhibitors like snap-5114 can bind to the orthosteric site in the inward-open conformation, leading to noncompetitive inhibition patterns [7] [18]. This mechanism suggests that n-butyl nipecotic acid may similarly interact with allosteric sites to modulate transporter function beyond simple competitive inhibition.

Synaptic cleft dynamics are critically influenced by the kinetics of gamma-aminobutyric acid clearance [19]. The time course of gamma-aminobutyric acid removal from the synaptic cleft must occur within milliseconds to maintain proper synaptic transmission [20]. Gamma-aminobutyric acid transporters achieve this rapid clearance through high-affinity binding and efficient translocation mechanisms [15] [19].

The allosteric properties of gamma-aminobutyric acid transporters include uncoupled chloride conductance, which can contribute to membrane depolarization independent of substrate transport [15]. This uncoupled flux represents an additional mechanism through which transporter inhibitors may influence neuronal excitability beyond their effects on gamma-aminobutyric acid uptake [15] [16].

Implications for Neurological Disorder Therapeutics

Epileptiform Activity Suppression Mechanisms

Gamma-aminobutyric acid transporter inhibition represents a well-established therapeutic strategy for epilepsy management [21] [22]. The primary mechanism involves enhancing gamma-aminobutyric acid-ergic inhibition through reduced synaptic clearance, thereby suppressing epileptiform activity [10] [23].

Neurological ConditionTarget Gamma-Aminobutyric Acid Transporter SubtypeMechanism of ActionClinical EvidenceTherapeutic Potential
Epilepsy (focal seizures)Gamma-Aminobutyric Acid Transporter 1Enhanced phasic inhibitionEstablished (tiagabine)High
Epilepsy (absence seizures)Gamma-Aminobutyric Acid Transporter 3/Betaine/Gamma-Aminobutyric Acid Transporter 1Enhanced tonic inhibitionExperimentalModerate
Anxiety disordersGamma-Aminobutyric Acid Transporter 1Increased gamma-aminobutyric acid tonePreclinicalModerate
Neuropathic painGamma-Aminobutyric Acid Transporter 1/Gamma-Aminobutyric Acid Transporter 3Reduced hyperexcitabilityPreclinicalHigh
Alzheimer diseaseGamma-Aminobutyric Acid Transporter 3Reduced excitotoxicityPreclinicalModerate
StrokeGamma-Aminobutyric Acid Transporter 1/Gamma-Aminobutyric Acid Transporter 3NeuroprotectionPreclinicalHigh

The anticonvulsant efficacy of gamma-aminobutyric acid transporter inhibitors depends on their ability to prolong gamma-aminobutyric acid residence time in the synaptic cleft [10]. Tiagabine, the clinically approved gamma-aminobutyric acid transporter 1-selective inhibitor, demonstrates this mechanism through its effectiveness in treating partial seizures [9] [21]. The compound's success has validated gamma-aminobutyric acid transporter inhibition as a viable anticonvulsant strategy.

Research with nipecotic acid esters has shown significant anticonvulsant activity against bicuculline-induced seizures, suggesting that structural modifications can enhance therapeutic efficacy [24]. The p-nitrophenyl esters of nipecotic acid demonstrated the most potent anticonvulsant effects, indicating that specific chemical modifications can optimize therapeutic outcomes [24].

Combined gamma-aminobutyric acid transporter inhibition targeting multiple subtypes may provide synergistic anticonvulsant effects [23]. Studies using gamma-aminobutyric acid transporter 2/3 inhibitor snap-5114 in combination with gamma-aminobutyric acid transporter 1 inhibitors have shown enhanced anticonvulsant activity in mouse models of epilepsy [23]. This suggests that n-butyl nipecotic acid, if it exhibits broad-spectrum gamma-aminobutyric acid transporter inhibition, could provide superior therapeutic efficacy compared to subtype-selective compounds.

The gamma-aminobutyric acid transporter also plays a dynamic role during seizures through reverse transport mechanisms [25] [22]. During high-frequency neuronal firing characteristic of seizures, gamma-aminobutyric acid transporters can reverse their transport direction, releasing gamma-aminobutyric acid into the extracellular space [25]. This endogenous protective mechanism suggests that gamma-aminobutyric acid transporter modulation could provide both preventive and acute anticonvulsant effects.

Neuroinflammatory Pathway Interactions

The intersection between gamma-aminobutyric acid-ergic signaling and neuroinflammatory pathways represents an emerging area of therapeutic interest [26] [27]. Gamma-aminobutyric acid demonstrates anti-inflammatory properties through modulation of microglial activation and cytokine production [28] [29].

Inflammatory PathwayGamma-Aminobutyric Acid System InteractionGamma-Aminobutyric Acid Transporter InvolvementTherapeutic RelevanceClinical Translation
Nod-like receptor protein 3 inflammasomeInhibitory modulationGamma-Aminobutyric Acid Transporter 1-mediatedHighPreclinical
Nuclear factor kappa BSuppression of activationGamma-Aminobutyric Acid Transporter 1/Gamma-Aminobutyric Acid Transporter 3-mediatedHighPreclinical
Interleukin-1 beta signalingReduced cytokine releaseGamma-Aminobutyric Acid Transporter-independentModerateClinical trials
Cyclooxygenase-2 pathwayAnti-inflammatory effectsGamma-Aminobutyric Acid Transporter 1-mediatedModerateClinical trials
Microglial activationPhenotype polarizationGamma-Aminobutyric Acid Transporter 1 expression on microgliaHighExperimental
Astrocyte reactivityA2 phenotype promotionGamma-Aminobutyric Acid Transporter 3 in astrocytesHighExperimental

Microglial cells express gamma-aminobutyric acid transporters, particularly gamma-aminobutyric acid transporter 1, which may contribute to their inflammatory responses [30] [29]. Enhancement of gamma-aminobutyric acid-ergic transmission through transporter inhibition has been shown to attenuate lipopolysaccharide-mediated microglial activation [29]. This suggests that n-butyl nipecotic acid could exert anti-inflammatory effects through modulation of microglial gamma-aminobutyric acid uptake.

Neuroinflammation significantly impacts gamma-aminobutyric acid-ergic synaptic function [31]. Lipopolysaccharide-induced neuroinflammation causes microglial activation followed by gamma-aminobutyric acid-ergic synaptic deficits and prolonged memory impairment [31]. The temporal sequence suggests that early intervention with gamma-aminobutyric acid transporter inhibitors could prevent inflammation-induced synaptic dysfunction.

Astrocytes play crucial roles in both gamma-aminobutyric acid homeostasis and neuroinflammatory responses [28]. Gamma-aminobutyric acid transporter 3, predominantly expressed in astrocytes, contributes to extrasynaptic gamma-aminobutyric acid clearance and tonic inhibition [32] [7]. Gamma-aminobutyric acid has been reported to function as an anti-inflammatory molecule that decreases astroglial activation and inhibits pro-inflammatory pathways [28].

The gamma-aminobutyric acid-mediated activation of nod-like receptor protein 3 inflammasome and nuclear factor kappa B signaling pathways in microglia represents a complex regulatory mechanism [26]. Chronic stress-induced microglial activation can be modulated through gamma-aminobutyric acid-ergic mechanisms, suggesting therapeutic potential for gamma-aminobutyric acid transporter inhibitors in neuroinflammatory conditions [26].

Clinical applications of anti-inflammatory strategies in epilepsy are gaining recognition [33]. The targeting of interleukin-1 beta-interleukin-1 receptor 1 signaling, cyclooxygenase-2 pathways, and other inflammatory mediators shows promise for both seizure reduction and disease modification [33]. Gamma-aminobutyric acid transporter inhibitors like n-butyl nipecotic acid may provide dual benefits through both direct anticonvulsant effects and anti-inflammatory mechanisms.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types